molecular formula C10H11N3 B8589217 3-methyl-2-(1H-2-imidazolyl)aniline

3-methyl-2-(1H-2-imidazolyl)aniline

Cat. No. B8589217
M. Wt: 173.21 g/mol
InChI Key: GWTYYHXEYIUTGY-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

6. 13 g of 5,10-dimethylimidazo[1,2-c]quinazoline in 350 ml of 6N hydrochloric acid are stirred at 95° C. and then cooled in an ice bath. The reaction solution is poured into 30 ml of 25% ammonia and stirred in an ice bath for 10 min. The crystals are filtered off, washed with water and dried in a vacuum. 10.1 g of 3-methyl-2-(1H-2-imidazolyl)aniline are obtained. The filtrate is extracted three times with chloroform. The extracts are evaporated in a vacuum. A further 1.4 g of 3-methyl-2-(1H-2-imidazolyl) aniline are obtained. The m.p. lies at 174°-175° C. after recrystallization from ethyl acetate.
Name
5,10-dimethylimidazo[1,2-c]quinazoline
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1[N:11]2[CH:12]=[CH:13][N:14]=[C:10]2[C:9]2[C:8]([CH3:15])=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.N>Cl>[CH3:15][C:8]1[C:9]([C:10]2[NH:14][CH:13]=[CH:12][N:11]=2)=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:3]

Inputs

Step One
Name
5,10-dimethylimidazo[1,2-c]quinazoline
Quantity
13 g
Type
reactant
Smiles
CC1=NC=2C=CC=C(C2C=2N1C=CN2)C
Name
Quantity
350 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred in an ice bath for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C(=C(N)C=CC1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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